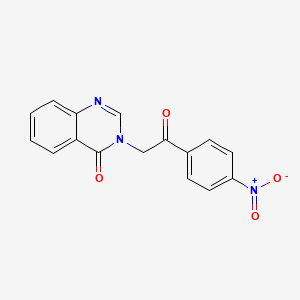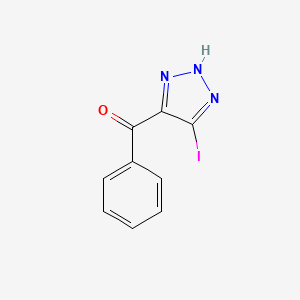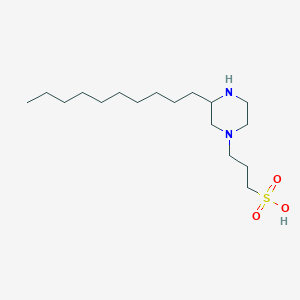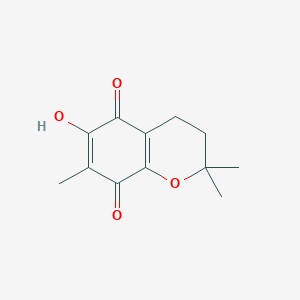![molecular formula C23H30N2O2 B14367890 4,4'-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde) CAS No. 90167-87-6](/img/structure/B14367890.png)
4,4'-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde) is an organic compound with the molecular formula C23H30N2O2 It is a derivative of benzaldehyde, featuring two benzaldehyde moieties connected by a propane-1,3-diylbis(ethylazanediyl) linker
Vorbereitungsmethoden
The synthesis of 4,4’-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde) typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 1,3-diaminopropane in dry methanol under reflux conditions. The reaction proceeds with a 2:1 molar ratio of the aldehyde to the diamine, resulting in the formation of the desired product as a yellow solid with high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Analyse Chemischer Reaktionen
4,4’-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The benzaldehyde moieties can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4’-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde) involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into binding pockets of target molecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde) include:
4,4’-[1,3-Propanediylbis(ethylimino)]bis(2-methylbenzaldehyde): Shares a similar structure but with slight variations in the linker and functional groups.
2,2′-(propane-1,3-dilylbis(azaneylylidene))bis(methanylylidene)bis(4-methylphenol): Another structurally related compound with different substituents on the benzaldehyde moieties. The uniqueness of 4,4’-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde) lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90167-87-6 |
|---|---|
Molekularformel |
C23H30N2O2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
4-[ethyl-[3-(N-ethyl-4-formyl-3-methylanilino)propyl]amino]-2-methylbenzaldehyde |
InChI |
InChI=1S/C23H30N2O2/c1-5-24(22-10-8-20(16-26)18(3)14-22)12-7-13-25(6-2)23-11-9-21(17-27)19(4)15-23/h8-11,14-17H,5-7,12-13H2,1-4H3 |
InChI-Schlüssel |
RBRQJNLHPZECJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCN(CC)C1=CC(=C(C=C1)C=O)C)C2=CC(=C(C=C2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid](/img/structure/B14367812.png)



![Ethyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14367825.png)
![S-Ethyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14367830.png)
![(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14367834.png)
![N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine](/img/structure/B14367837.png)
![2-[(20-Bromoicosyl)oxy]oxane](/img/structure/B14367845.png)
![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)


![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
